- The design and properties study of a novel styryl-pyridinium-based water-soluble fluorescent copolymer as tracing agent, Journal of Applied Polymer Science, 2019, 136(7),

Cas no 90133-80-5 (Benzaldehyde, 4-(dihexylamino)-)

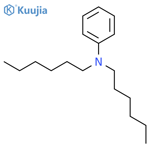

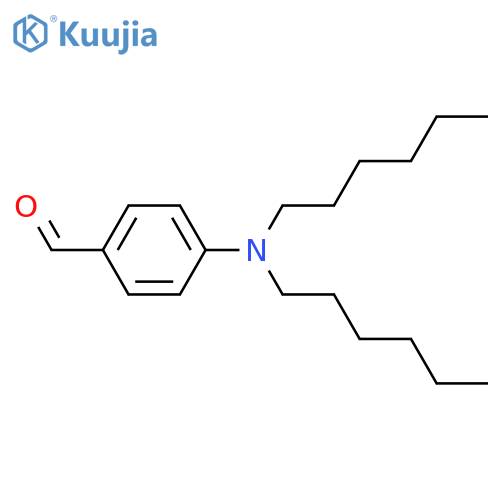

90133-80-5 structure

Nombre del producto:Benzaldehyde, 4-(dihexylamino)-

Número CAS:90133-80-5

MF:C19H31NO

Megavatios:289.455545663834

CID:793609

Benzaldehyde, 4-(dihexylamino)- Propiedades químicas y físicas

Nombre e identificación

-

- Benzaldehyde, 4-(dihexylamino)-

- 4-(dihexylamino)benzaldehyde

- 4-(Dihexylamino)benzaldehyde (ACI)

- 4-Formyl-N,N-dihexylaniline

- 4-N,N-Dihexylaminobenzaldehyde

- N,N-Dihexyl-4-aminobenzaldehyde

- N,N-Dihexyl-4-formylaniline

- p-(N,N-Dihexylamino)benzaldehyde

-

- Renchi: 1S/C19H31NO/c1-3-5-7-9-15-20(16-10-8-6-4-2)19-13-11-18(17-21)12-14-19/h11-14,17H,3-10,15-16H2,1-2H3

- Clave inchi: UKTWAOCWPWUTHP-UHFFFAOYSA-N

- Sonrisas: O=CC1C=CC(N(CCCCCC)CCCCCC)=CC=1

Benzaldehyde, 4-(dihexylamino)- Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride ; 0 °C; 30 min, 0 °C

1.2 4 h, 90 °C; cooled

1.3 Reagents: Water ; 0 °C

1.4 Reagents: Sodium acetate Solvents: Water ; pH 6 - 8, 0 °C

1.2 4 h, 90 °C; cooled

1.3 Reagents: Water ; 0 °C

1.4 Reagents: Sodium acetate Solvents: Water ; pH 6 - 8, 0 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride ; 30 min, -10 °C

1.2 -10 °C → 60 °C; 2 h, 60 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

1.2 -10 °C → 60 °C; 2 h, 60 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

Referencia

- Alkyl substituent effects on J- or H-aggregate formation of bisazomethine dyes, Dyes and Pigments, 2012, 92(1), 783-788

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride

Referencia

- Composing NLO Chromophore as a Puzzle: Electrochemistry-based Approach to Design and Effectiveness, ChemPhysChem, 2021, 22(22), 2313-2328

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; rt; 3 h, 80 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referencia

- Star-shaped push-pull compounds having 1,3,5-triazine cores, European Journal of Organic Chemistry, 2006, (11), 2609-2617

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride

Referencia

- Synthesis and biological evaluation of substrate-based imaging agents for the prostate-specific membrane antigen, Macromolecular Research, 2013, 21(5), 565-573

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride ; 0 °C → rt; 0.5 h, rt; rt → 0 °C

1.2 10 min, 0 °C; 1 h, 0 °C → 50 °C; 8 h, 50 °C

1.2 10 min, 0 °C; 1 h, 0 °C → 50 °C; 8 h, 50 °C

Referencia

- Relationship between Molecular Stacking and Optical Properties of 9,10-Bis((4-N,N-dialkylamino)styryl) Anthracene Crystals: The Cooperation of Excitonic and Dipolar Coupling, Chemistry - A European Journal, 2014, 20(32), 9991-9997

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride ; 0 - 5 °C; 15 min, 0 - 5 °C; 50 °C → 5 °C

1.2 Solvents: Dimethylformamide ; 5 °C; 5 °C → rt; 30 min, rt; overnight, rt → 90 °C; 90 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled

1.2 Solvents: Dimethylformamide ; 5 °C; 5 °C → rt; 30 min, rt; overnight, rt → 90 °C; 90 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled

Referencia

- Combined transparency and optical nonlinearity enhancement in flexible covalent multimers by operating through-space interactions between dipolar chromophores, Physical Chemistry Chemical Physics, 2014, 16(19), 9096-9103

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride ; 30 min, 0 °C; 0 °C → 70 °C; 12 h, 70 °C; cooled

1.2 Reagents: Sodium hydroxide ; neutralized

1.2 Reagents: Sodium hydroxide ; neutralized

Referencia

- A Self-Assembled Nanohybrid Composed of Fluorophore-Phenylamine Nanorods and Ag Nanocrystals: Energy Transfer, Wavelength Shift of Fluorescence and TPEF Applications for Live-Cell Imaging, Chemistry - A European Journal, 2013, 19(49), 16625-16633

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride

Referencia

- Rational design, facile synthesis, and linear/nonlinear optical properties of novel two-photon absorption stilbene derivatives with different configurations, Tetrahedron, 2021, 96,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride ; 5 min, 5 °C; 30 min, 5 °C

1.2 5 °C; 3 h, 80 °C

1.3 Solvents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 5 °C; 3 h, 80 °C

1.3 Solvents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized

Referencia

- Synthesis and characterization of spin-coatable tert-amine molecules for hole-transport in organic light-emitting diodes, Tetrahedron Letters, 2006, 47(27), 4715-4719

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane

1.2 Reagents: Sodium acetate Solvents: Water

1.2 Reagents: Sodium acetate Solvents: Water

Referencia

- Design and synthesis of push-pull chromophores for second-order nonlinear optics derived from rigidified thiophene-based π-conjugating spacers, Journal of Organic Chemistry, 2002, 67(1), 205-218

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C

1.2 0 °C; 0 °C → 50 °C; 8 h, 50 °C; 50 °C → 0 °C

1.3 Solvents: Water ; 0 °C

1.4 Reagents: Sodium carbonate Solvents: Water ; neutralized

1.2 0 °C; 0 °C → 50 °C; 8 h, 50 °C; 50 °C → 0 °C

1.3 Solvents: Water ; 0 °C

1.4 Reagents: Sodium carbonate Solvents: Water ; neutralized

Referencia

- Molecular Rotors for Universal Quantitation of Nanoscale Hydrophobic Interfaces in Microplate Format, Nano Letters, 2018, 18(1), 618-628

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride ; -4 °C; -4 °C → 100 °C; 100 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referencia

- Faster and More Specific: Excited-State Intramolecular Proton Transfer-Based Dyes for High-Fidelity Dynamic Imaging of Lipid Droplets within Cells and Tissues, Analytical Chemistry (Washington, 2020, 92(15), 10342-10349

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

- Preparation of 4-(N,N-dihexylamino)-4'-nitrostilbene (DHANS), ARKIVOC [online computer file], 2000, 1(6), 939-944

Métodos de producción 15

Condiciones de reacción

Referencia

- Linear and Nonlinear Optical Properties of Tricyanopropylidene-Based Merocyanine Dyes: Synergistic Experimental and Theoretical Investigations, ChemPhysChem, 2018, 19(2), 187-197

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride ; 0 °C; 2 - 4 h, 80 °C

1.2 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium carbonate Solvents: Water

Referencia

- Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents, ACS Medicinal Chemistry Letters, 2015, 6(5), 558-561

Benzaldehyde, 4-(dihexylamino)- Raw materials

Benzaldehyde, 4-(dihexylamino)- Preparation Products

Benzaldehyde, 4-(dihexylamino)- Literatura relevante

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

90133-80-5 (Benzaldehyde, 4-(dihexylamino)-) Productos relacionados

- 10338-57-5(4-(piperidin-1-yl)benzaldehyde)

- 669050-72-0(3-(piperidin-1-yl)benzaldehyde)

- 90134-10-4(4-(Dibutylamino)benzaldehyde)

- 613-28-5(4-(Dipropylamino)benzaldehyde)

- 51980-54-2(4-(Pyrrolidin-1-yl)benzaldehyde)

- 1261728-20-4(4-(3-Chloro-4-(trifluoromethoxy)benzoyl)pyridine)

- 1227602-82-5(3-Bromo-2-chloropyridine-4-carboxaldehyde)

- 1806788-69-1(2-Amino-3-(difluoromethyl)-5-fluoropyridine-4-sulfonamide)

- 1803891-70-4(2-(3-Chloropropyl)-3-cyanomandelic acid)

- 1443978-68-4(2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine)

Proveedores recomendados

Wuhan ChemNorm Biotech Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Miembros de la medalla de oro

Proveedor de China

Lote

Shandong Feiyang Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Zhejiang Brunova Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote